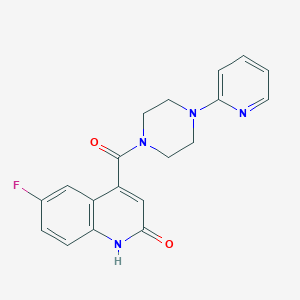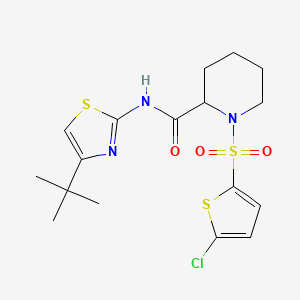
N-(4-(tert-butyl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(tert-butyl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a complex organic compound featuring a thiazole ring, a piperidine ring, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide typically involves multi-step organic synthesis. A common route includes:
Formation of the Thiazole Ring: Starting with tert-butylamine and 2-bromoacetyl bromide, the thiazole ring is formed through a cyclization reaction.
Synthesis of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from piperidine and introducing the carboxamide group through acylation.
Coupling Reactions: The thiazole and piperidine intermediates are then coupled using a sulfonyl chloride derivative of 5-chlorothiophene, typically under basic conditions to form the final compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the use of automated synthesis platforms to ensure consistency and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-(tert-butyl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and thiophene rings allow it to bind effectively to these targets, potentially inhibiting their activity. The sulfonyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways.
Comparaison Avec Des Composés Similaires
N-(4-(tert-butyl)thiazol-2-yl)-1-(thiophen-2-yl)sulfonyl)piperidine-2-carboxamide: Lacks the chlorine atom, which may affect its reactivity and binding properties.
N-(4-(tert-butyl)thiazol-2-yl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine-2-carboxamide: Contains a methyl group instead of chlorine, potentially altering its biological activity.
Uniqueness: The presence of the chlorine atom in N-(4-(tert-butyl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide enhances its reactivity and binding specificity, making it a unique and valuable compound for research and development in various fields.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O3S3/c1-17(2,3)12-10-25-16(19-12)20-15(22)11-6-4-5-9-21(11)27(23,24)14-8-7-13(18)26-14/h7-8,10-11H,4-6,9H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIUCXVTRPVONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
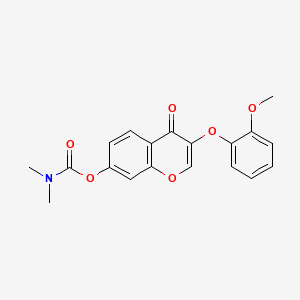
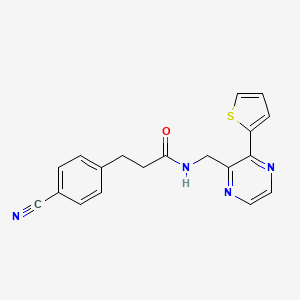
![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2594178.png)
![N-[(FURAN-2-YL)METHYL]-2-[3-(3-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE](/img/structure/B2594179.png)
![(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2594180.png)
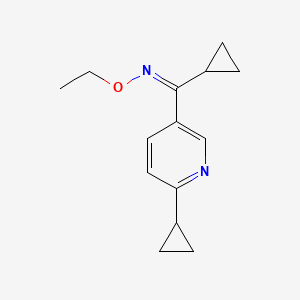
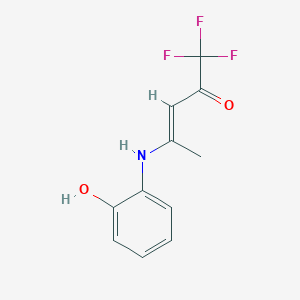
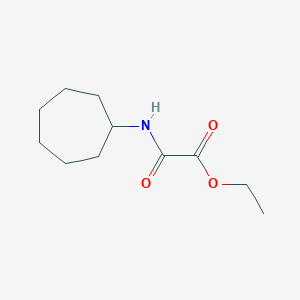
![4-N-[(5-Chloropyrazin-2-yl)methyl]benzene-1,4-dicarboxamide](/img/structure/B2594189.png)
![2-[(2-methylphenoxy)methyl]-1-propyl-1H-1,3-benzodiazole](/img/structure/B2594190.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2594191.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2594193.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2594194.png)
